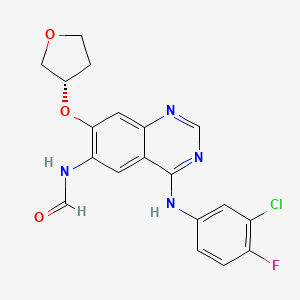

(S)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)formamide (Afatinib Impurity)

CAS No.:

Cat. No.: VC13818638

Molecular Formula: C19H16ClFN4O3

Molecular Weight: 402.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16ClFN4O3 |

|---|---|

| Molecular Weight | 402.8 g/mol |

| IUPAC Name | N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]formamide |

| Standard InChI | InChI=1S/C19H16ClFN4O3/c20-14-5-11(1-2-15(14)21)25-19-13-6-17(24-10-26)18(7-16(13)22-9-23-19)28-12-3-4-27-8-12/h1-2,5-7,9-10,12H,3-4,8H2,(H,24,26)(H,22,23,25)/t12-/m0/s1 |

| Standard InChI Key | ZBGVNMZERFYSES-LBPRGKRZSA-N |

| Isomeric SMILES | C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC=O |

| SMILES | C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC=O |

| Canonical SMILES | C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)NC=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of Afatinib Impurity JXH is C₁₉H₁₆ClFN₄O₃, with a molecular weight of 402.8 g/mol . The compound features a quinazoline core substituted with a 3-chloro-4-fluorophenylamino group at position 4, a tetrahydrofuran-3-yloxy moiety at position 7, and a formamide group at position 6. The stereochemical configuration at the tetrahydrofuran ring is exclusively (S), as confirmed by chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy .

Synthetic Pathways and Formation Mechanisms

Origin in Afatinib Synthesis

Afatinib Impurity JXH is primarily formed during the condensation step of afatinib synthesis, where 4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-amine reacts with formylating agents. Incomplete removal of formamide intermediates or side reactions involving residual formic acid leads to the incorporation of the formamide group . Additionally, hydrolytic degradation of afatinib’s acrylamide group under high humidity or elevated temperatures can generate this impurity during storage .

Analytical Characterization and Detection

Spectroscopic Identification

-

NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d₆) reveals characteristic signals at δ 8.92 ppm (formamide -NH), δ 8.35 ppm (quinazoline C5-H), and δ 4.15–4.30 ppm (tetrahydrofuran oxy protons) .

-

LC-MS: Electrospray ionization (ESI) mass spectrometry shows a protonated molecular ion [M+H]<sup>+</sup> at m/z 403.1, with fragmentation peaks at m/z 385.0 (loss of H₂O) and 358.1 (cleavage of formamide) .

Chromatographic Methods

Reverse-phase HPLC using a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile and 0.1% trifluoroacetic acid achieves baseline separation of Impurity JXH from afatinib (retention time: 12.3 min) . The method’s limit of detection (LOD) and quantification (LOQ) are 0.02% and 0.05%, respectively .

Regulatory and Pharmacopeial Considerations

ICH Guidelines and Acceptable Limits

Per ICH Q3A/B guidelines, the threshold for reporting Impurity JXH in afatinib drug substance is 0.10%, with identification and qualification limits set at 0.15% and 0.20%, respectively . Stability studies under ICH Q1A(R2) conditions (40°C/75% RH for 6 months) show that impurity levels remain within acceptable limits when stored in controlled environments .

Mitigation Strategies in Industrial Production

Process Design Innovations

-

Reaction Sequence Adjustment: Conducting formylation after salification reduces residual formamide intermediates .

-

Purification Techniques: Crystallization using ethanol-water mixtures (7:3 v/v) decreases Impurity JXH content by 80% .

Stability-Enhancing Formulations

Coating afatinib tablets with moisture-resistant polymers (e.g., hydroxypropyl methylcellulose) and packaging with desiccants (silica gel) prevent hydrolysis-induced impurity formation during storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume